Data Availability Statement: ERK1/2 Inhibitor 3 Lacks Publicly Reported Quantitative Pharmacological Characterization
Based on a comprehensive search of primary research literature, patents, and authoritative databases, no peer-reviewed quantitative pharmacological data (IC50 values, kinase selectivity panels, cell-based activity, or in vivo efficacy metrics) have been publicly disclosed for ERK1/2 inhibitor 3 (CAS 2737294-99-2). The compound is described solely in patent WO2021218912A1 as compound 1 with the qualitative assertion that it is a 'potent ERK1/2 inhibitor' having 'potential for the research or prevention of cancer, inflammation or other proliferative diseases' [1]. No numerical potency values or comparative data against other ERK inhibitors are provided in the patent or any subsequent publications [1]. Users should note that the synonym ERK-IN-3 in commercial listings often refers to ASN007 (CAS 2055597-12-9), a chemically distinct compound with its own pharmacological profile .
| Evidence Dimension | Publicly available quantitative pharmacological data |
|---|---|
| Target Compound Data | No IC50, selectivity, or cellular activity data publicly disclosed |
| Comparator Or Baseline | Clinical-stage ERK inhibitors: Ulixertinib (ERK2 IC50 <0.3 nM), Ravoxertinib (ERK2 IC50 1.1 nM), LY3214996 (ERK1/2 IC50 5 nM), MK-8353 (ERK2 IC50 0.5 nM nonactivated), ASN007 (ERK1/2 IC50 2 nM) [2] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Literature search spanning PubMed, patent databases, vendor technical datasheets through April 2026 |
Why This Matters
The absence of publicly reported quantitative characterization means procurement decisions cannot be informed by comparative potency or selectivity data, requiring users to either conduct in-house characterization or select compounds with established pharmacological profiles.
- [1] Patent WO2021218912A1: Heterocyclic inhibitors of ERK1/2, Compound 1. World Intellectual Property Organization, 2021. View Source
- [2] Singh AK, et al. Medicinal chemistry perspective of ERK1/2 inhibitors in cancer treatment: an updated patent review (2019–present). Expert Opin Ther Pat. 2025;35(12):1185-1207. View Source
